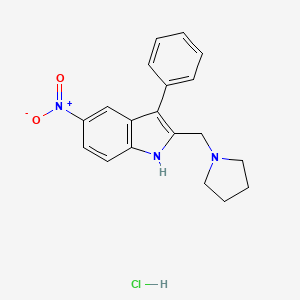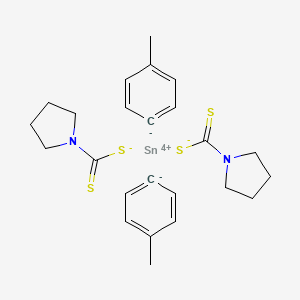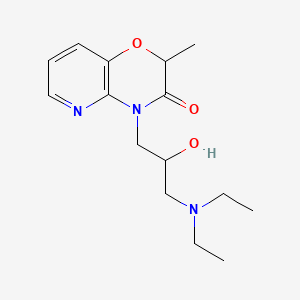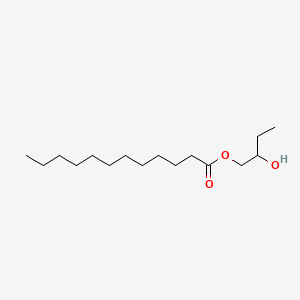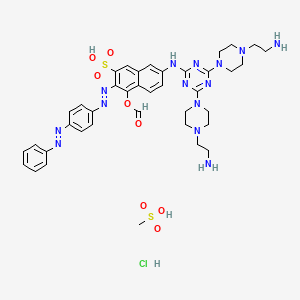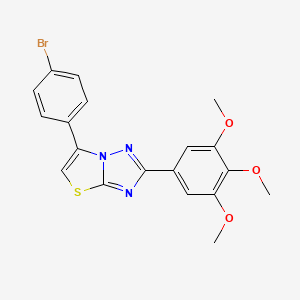
2-Hydroxyethyl n,n,n',n'-tetrakis(2-chloroethyl)phosphorodiamidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate is a chemical compound with the molecular formula C10H21Cl4N2O3P
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate typically involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride, followed by the addition of 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions may produce various substituted phosphorodiamidates.
科学的研究の応用
2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: This compound is similar in structure but lacks the chloroethyl groups.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Another similar compound with hydroxypropyl groups instead of chloroethyl groups.
Uniqueness
2-Hydroxyethyl n,n,n’,n’-tetrakis(2-chloroethyl)phosphorodiamidate is unique due to the presence of chloroethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
350501-50-7 |
|---|---|
分子式 |
C10H21Cl4N2O3P |
分子量 |
390.1 g/mol |
IUPAC名 |
2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethanol |
InChI |
InChI=1S/C10H21Cl4N2O3P/c11-1-5-15(6-2-12)20(18,19-10-9-17)16(7-3-13)8-4-14/h17H,1-10H2 |
InChIキー |
SZPCVEAAUNRPLP-UHFFFAOYSA-N |
正規SMILES |
C(CCl)N(CCCl)P(=O)(N(CCCl)CCCl)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


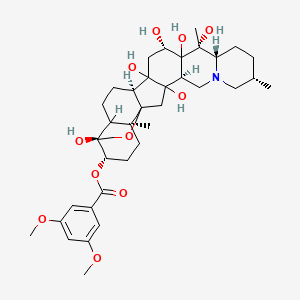
![N(sup delta)-Acetyl-delta-aminophalloin [German]](/img/structure/B12750948.png)




